molecular formula C23H34O8 B13040248 Pyrolatin

Pyrolatin

Cat. No.: B13040248
M. Wt: 438.5 g/mol
InChI Key: JOWYQHXQROUWMG-LYVOBZOBSA-N
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Description

Pyrolatin is a natural product with the CAS number 23176-70-7 and a molecular formula of C23H34O8 . It is a phytochemical that can be sourced from the plant Pyrola calliantha . The compound is supplied as a powder with a documented melting point of 166.5-167.5 °C . As a specialized plant-derived compound, this compound is of significant interest in natural product chemistry and phytopharmacological research. Its presence in traditional medicinal plants makes it a relevant candidate for investigations into plant biochemistry and the discovery of bioactive natural compounds. Researchers can utilize this high-purity material as a standard or as a starting material for in-depth studies aimed at elucidating its biological activities, mechanism of action, and potential research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C23H34O8

Molecular Weight

438.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-hydroxy-2-[(2E,6Z)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H34O8/c1-13(5-4-6-14(2)11-24)7-8-16-10-17(26)15(3)9-18(16)30-23-22(29)21(28)20(27)19(12-25)31-23/h6-7,9-10,19-29H,4-5,8,11-12H2,1-3H3/b13-7+,14-6-/t19-,20-,21+,22-,23-/m1/s1

InChI Key

JOWYQHXQROUWMG-LYVOBZOBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1O)C/C=C(\C)/CC/C=C(/C)\CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC1=CC(=C(C=C1O)CC=C(C)CCC=C(C)CO)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrolatin typically involves a multi-step process that includes the preparation of intermediate compounds followed by their transformation into the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired yield and purity. Common reagents used in the synthesis of this compound include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of this compound in large quantities, meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

Pyrolatin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound are usually carried out under controlled conditions, with specific reagents chosen based on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation typically yields oxidized derivatives, reduction produces reduced forms, and substitution results in compounds with different functional groups.

Scientific Research Applications

Pyrolatin has a wide range of applications in scientific research:

    Chemistry: In chemistry, this compound is used as a reagent and intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable tool for studying reaction mechanisms and developing new synthetic methods.

    Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.

    Medicine: In medicine, this compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets and pathways.

    Industry: this compound is used in industrial applications such as the production of specialty chemicals, materials science, and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Pyrolatin involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which this compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

To contextualize Pyrolatin’s role, we compare it with compounds sharing overlapping applications or structural motifs, such as (-)-Catechin gallate, flavonoids, and other reference standards. The analysis focuses on physicochemical properties, analytical utility, and research relevance.

Key Findings :

Functional Overlap : this compound and (-)-Catechin gallate both serve as reference standards with HPLC/NMR validation, emphasizing their roles in ensuring analytical accuracy . In contrast, quercetin and coumarin are more frequently utilized in bioactivity assays (e.g., antioxidant or toxicological studies) .

Structural Motifs: this compound’s classification as a phenylpropanoid (implied by its supplier categorization) aligns it with flavonoids like quercetin, which contain aromatic rings and hydroxyl groups critical for interactions in biological systems . However, this compound’s exact substitution patterns remain undefined in the available data.

Data Availability : Unlike well-characterized compounds such as coumarin, this compound lacks publicly accessible spectral or thermodynamic data (e.g., melting point, solubility), limiting its use outside proprietary or niche applications .

Research Implications and Limitations

Analytical Utility

This compound’s provision of HPLC/NMR data ensures methodological rigor in compound identification, a practice emphasized in analytical chemistry guidelines . For instance, its use parallels the validation protocols for (-)-Catechin gallate, where spectral consistency is mandatory for pharmacokinetic studies .

Gaps in Public Knowledge

The absence of peer-reviewed studies on this compound (as per the provided evidence) contrasts sharply with extensively documented compounds like quercetin. This discrepancy highlights the need for further publication of this compound’s structural and functional data to broaden its research applicability .

Industrial vs. Academic Relevance

This compound’s primary use by biochemical suppliers suggests its industrial utility in quality assurance, whereas academic research prioritizes compounds with established bioactivity profiles (e.g., coumarin in photodynamic therapy) .

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